molecular formula C18H14ClFN2OS B2779043 2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896607-55-9

2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2779043
CAS No.: 896607-55-9
M. Wt: 360.83
InChI Key: KFZLNHFEEZZJNM-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C18H14ClFN2OS and its molecular weight is 360.83. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into the anticancer properties of thiazole derivatives, similar to "2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide," has shown promising results. A study by Ravinaik et al. (2021) on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antitubercular Activity

The compound has also been studied for its potential antitubercular activity. Foks et al. (2005) explored the synthesis of potentially tuberculostatic pyrazine derivatives, including 2-chloro-3-cyanopyrazine as a substrate, which showed significant tuberculostatic activity in vitro, indicating the compound's relevance in developing new treatments for tuberculosis (Foks et al., 2005).

Antitrypanosomal Activity

Patrick et al. (2016) reported on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, demonstrating activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This study highlights the compound's potential in developing new therapies for neglected tropical diseases (Patrick et al., 2016).

Fluorescent Sensors

Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines, demonstrating their capability as fluorescent sensors for detecting Al3+ and Zn2+ ions. The study indicates potential applications in environmental monitoring and bioimaging, showcasing the versatility of thiazole derivatives in sensor technology (Suman et al., 2019).

Antimicrobial and Antifungal Activity

Research by Sathe et al. (2011) on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds showed promising antimicrobial activity. This study underscores the potential of thiazole derivatives in developing new antimicrobial agents for treating various infectious diseases (Sathe et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the compound “2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . As this compound is part of a collection of rare and unique chemicals, its specific effects at the molecular and cellular level are subjects of ongoing research.

Properties

IUPAC Name

2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-16-4-2-1-3-15(16)17(23)21-10-9-14-11-24-18(22-14)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZLNHFEEZZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.